
3-(4-Chlorophenyl)piperidin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)piperidin-3-ol hydrochloride is an organic compound with the molecular formula C11H15Cl2NO and a molar mass of 248.15 g/mol . It is known for its structural similarity to haloperidol, a well-known antipsychotic medication. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)piperidin-3-ol hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with piperidine under specific conditions. The process generally includes the following steps:
Condensation Reaction: 4-chlorobenzaldehyde reacts with piperidine in the presence of a base such as sodium hydroxide to form 4-chlorophenylpiperidine.
Reduction: The resulting 4-chlorophenylpiperidine is then reduced using a reducing agent like sodium borohydride to yield 3-(4-chlorophenyl)piperidin-3-ol.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)piperidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: 3-(4-Chlorophenyl)piperidin-3-one.
Reduction: Various piperidine derivatives.
Substitution: Compounds with different substituents on the phenyl ring.
Scientific Research Applications
3-(4-Chlorophenyl)piperidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter regulation.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)piperidin-3-ol hydrochloride involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of dopamine and serotonin receptors, which play a crucial role in mood regulation and cognitive functions. The compound’s effects on these receptors make it a potential candidate for the development of new antipsychotic and antidepressant medications[5][5].
Comparison with Similar Compounds
Similar Compounds
Haloperidol: A well-known antipsychotic with a similar structure.
4-(4-Chlorophenyl)piperidin-4-ol: Another piperidine derivative with similar pharmacological properties.
Uniqueness
3-(4-Chlorophenyl)piperidin-3-ol hydrochloride is unique due to its specific structural features that allow it to interact with multiple neurotransmitter receptors.
Properties
IUPAC Name |
3-(4-chlorophenyl)piperidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-4-2-9(3-5-10)11(14)6-1-7-13-8-11;/h2-5,13-14H,1,6-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMQEWWWNZHINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C2=CC=C(C=C2)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(Tert-butoxy)carbonyl]-4,4-dimethylpiperidine-3-carboxylic acid](/img/structure/B2849625.png)
![2,4-dioxo-3-pentyl-N-[3-(piperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2849626.png)
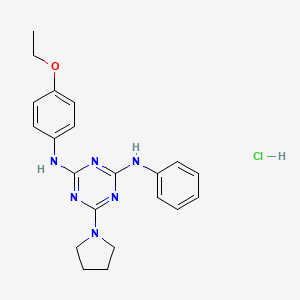
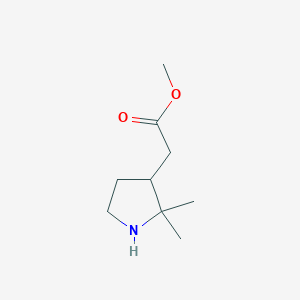
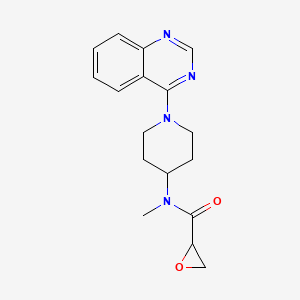
![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2849631.png)
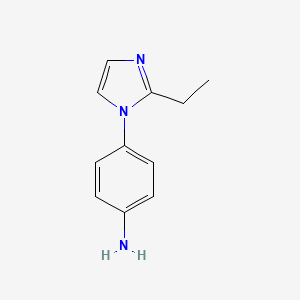

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-[4-(ethylsulfanyl)phenyl]acetamide](/img/structure/B2849636.png)
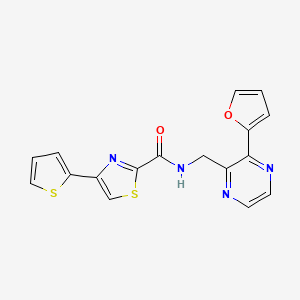
![N-{[1-(propan-2-yl)piperidin-4-yl]methyl}furan-2-carboxamide](/img/structure/B2849641.png)
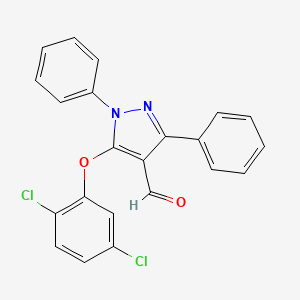
![N-(1-cyanopropyl)-3-[5-(4-methylphenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2849644.png)
![N-cyclopentyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2849646.png)
